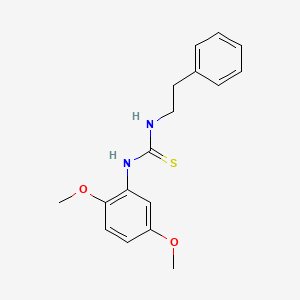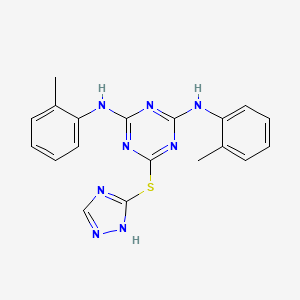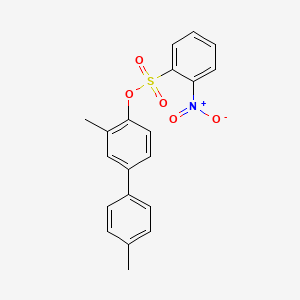![molecular formula C28H31N3O3S2 B10866981 4-[(2Z)-2-(naphthalen-1-ylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]butan-1-ol](/img/structure/B10866981.png)
4-[(2Z)-2-(naphthalen-1-ylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” is a complex organic compound that features a thiazole ring, a naphthyl group, and a piperidinosulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the introduction of the naphthyl and piperidinosulfonyl groups. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the imino group or other reducible functionalities.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications could include its use as a drug candidate for treating specific diseases, given its unique structural features.
Industry
In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For medicinal uses, it might interact with particular enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- **4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-PROPANOL
- **4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-ETHANOL
Uniqueness
The uniqueness of “4-{2-(1-NAPHTHYLIMINO)-4-[4-(PIPERIDINOSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-BUTANOL” lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C28H31N3O3S2 |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
4-[2-naphthalen-1-ylimino-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]butan-1-ol |
InChI |
InChI=1S/C28H31N3O3S2/c32-20-7-6-19-31-27(21-35-28(31)29-26-12-8-10-22-9-2-3-11-25(22)26)23-13-15-24(16-14-23)36(33,34)30-17-4-1-5-18-30/h2-3,8-16,21,32H,1,4-7,17-20H2 |
Clave InChI |
OIHZEHPBDYPVKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC5=CC=CC=C54)N3CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalene-2,3-diol](/img/structure/B10866905.png)

![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)

![2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B10866938.png)
![3-(9-Tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B10866940.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866946.png)
![Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10866956.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866964.png)
![1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene](/img/structure/B10866965.png)
![2-Chloro-1-[4-(7-chloropyrrolo[1,2-A]quinoxalin-4-YL)piperazino]-1-propanone](/img/structure/B10866973.png)
![1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B10866987.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10866994.png)
